Glucarate
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C6H8O8-2 |
|---|---|
分子量 |
208.12 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4+/m0/s1 |
InChIキー |
DSLZVSRJTYRBFB-LLEIAEIESA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
異性体SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |
正規SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
製品の起源 |
United States |
Glucarate Metabolism in Biological Systems
Mammalian Glucarate Metabolic Pathways
In mammals, this compound is a key player in the D-glucuronic acid pathway, a crucial route for the detoxification of various substances and the synthesis of essential compounds.
D-Glucuronic Acid Pathway and this compound Formation
The D-glucuronic acid pathway begins with glucose, which is metabolized to produce D-glucuronic acid. atamankimya.comatamanchemicals.com This acid is vital for a process called glucuronidation, where it conjugates with toxins, drugs, and other substances, making them more water-soluble and easier to excrete from the body. droracle.ai Within this pathway, D-glucuronic acid can be converted to D-glucuronolactone. Subsequently, the enzyme D-glucuronolactone dehydrogenase, in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), oxidizes D-glucuronolactone to form D-glucaric acid. atamankimya.comatamanchemicals.com This formation of D-glucaric acid is a normal process in mammals, and the compound is naturally excreted in the urine. atamankimya.comatamanchemicals.com
Conversion of D-Glucarate to D-Glucaro-1,4-Lactone
In an aqueous and acidic environment, such as the stomach, D-glucaric acid can be converted to D-glucaro-1,4-lactone. researchgate.netaltmedrev.com This conversion is significant because D-glucaro-1,4-lactone is a potent inhibitor of the enzyme β-glucuronidase. researchgate.netnih.gov The formation of D-glucaro-1,4-lactone from D-glucarate is a key aspect of this compound's biological activity. researchgate.netnih.gov
Upon oral administration, calcium D-glucarate is metabolized into D-glucaric acid in the stomach's acidic environment. This D-glucaric acid is then further metabolized in the gastrointestinal tract, resulting in an equilibrium mixture of approximately 40% D-glucaric acid, 30% D-glucaro-1,4-lactone, and 30% D-glucaro-6,3-lactone. altmedrev.com
Role of D-Glucuronolactone Dehydrogenase in this compound Metabolism
D-glucuronolactone dehydrogenase is a key enzyme in the mammalian metabolism of this compound. atamankimya.comresearchgate.net Found in the soluble fraction of liver homogenates, this enzyme catalyzes the oxidation of D-glucuronolactone to D-glucaro-1,4;6,3-dilactone, a reaction that requires NAD. atamankimya.comresearchgate.net This dilactone is unstable in aqueous solutions and spontaneously hydrolyzes to form D-glucaro-1,4-lactone. researchgate.netnih.gov The activity of D-glucuronolactone dehydrogenase is likely responsible for the presence of D-glucaric acid in normal mammalian urine. atamankimya.comatamanchemicals.com
Intermediates and End-products of Mammalian this compound Metabolism
In the D-glucuronic acid pathway in mammals, D-glucaric acid and D-glucaro-1,4-lactone are considered end-products. researchgate.netnih.govhmdb.ca The pathway also involves other intermediates such as xylitol (B92547) and L-xylulose. atamankimya.com The primary end product of tissue glycolysis is circulating lactate, which is mainly derived from circulating glucose. albany.edu However, a significant portion of glycolytic intermediates in tissues like the liver and quadriceps muscle originates from glycogen. albany.edu
Table 1: Key Molecules in Mammalian this compound Metabolism
| Compound Name | Role in Pathway |
|---|---|
| D-Glucose | Starting molecule for the D-glucuronic acid pathway. |
| D-Glucuronic Acid | Key intermediate for detoxification via glucuronidation. droracle.ai |
| D-Glucuronolactone | Precursor to D-glucaric acid. atamankimya.com |
| D-Glucaric Acid | An end-product of the D-glucuronic acid pathway. researchgate.netnih.gov |
| D-Glucaro-1,4-lactone | A potent inhibitor of β-glucuronidase, formed from D-glucarate. researchgate.netnih.gov |
| Xylitol | An intermediate in the glucuronate-xylulose pathway. atamankimya.com |
| L-Xylulose | An intermediate in the glucuronate-xylulose pathway. atamankimya.com |
| D-Glucaro-1,4;6,3-dilactone | An unstable intermediate formed by D-glucuronolactone dehydrogenase. researchgate.net |
Microbial this compound Degradation Pathways
Enteric bacteria, such as Escherichia coli, have evolved efficient pathways to utilize D-glucarate as a carbon and energy source.
Canonical D-Glucarate Catabolism in Enteric Bacteria (e.g., Escherichia coli)
The breakdown of D-glucarate in E. coli is a well-characterized process involving a series of enzymatic reactions. nih.govnih.gov The genes encoding the enzymes for this pathway are organized into three transcriptional units. nih.gov
The catabolic pathway is initiated by the transport of D-glucarate into the bacterial cell by a permease. nih.gov Once inside, the following steps occur:
Dehydration: D-glucarate is dehydrated by D-glucarate dehydratase to form 5-keto-4-deoxy-D-glucarate (also known as 5-dehydro-4-deoxy-D-glucarate). nih.govnih.govuniprot.org
Aldol Cleavage: The intermediate, 5-keto-4-deoxy-D-glucarate, is then cleaved by 5-keto-4-deoxy-D-glucarate aldolase (B8822740) (also known as D-glucarate aldolase) into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.govnih.govuniprot.org
Reduction: Tartronate semialdehyde is subsequently reduced to D-glycerate by tartronate semialdehyde reductase . nih.govnih.gov
Phosphorylation: In the final step, D-glycerate is phosphorylated by glycerate kinase to produce 2-phospho-D-glycerate or 3-phosphoglycerate, which can then enter central glycolysis. nih.govnih.gov
**Table 2: Enzymes of the Canonical D-Glucarate Catabolic Pathway in *E. coli***
| Enzyme Name | Gene (E. coli) | Function |
|---|---|---|
| This compound Permease | gudP / gudT | Transports D-glucarate into the cell. nih.gov |
| D-Glucarate Dehydratase | gudD | Dehydrates D-glucarate. nih.govuniprot.org |
| 5-Keto-4-deoxy-D-glucarate Aldolase | garL | Cleaves 5-keto-4-deoxy-D-glucarate. nih.govuniprot.org |
| Tartronate Semialdehyde Reductase | garR | Reduces tartronate semialdehyde. nih.gov |
| Glycerate Kinase | garK | Phosphorylates D-glycerate. nih.gov |
End-product Formation: Pyruvate and Tartronate Semialdehyde
Alternative D-Glucarate Catabolism in Pseudomonads and Other Bacteria (e.g., Acinetobacter baylyi ADP1, Bacillus subtilis)
While the E. coli pathway is well-understood, an alternative route for D-glucarate catabolism exists in other bacteria, including various Pseudomonas species, Acinetobacter baylyi ADP1, and Bacillus subtilis. nih.govresearchgate.netnih.gov This alternative pathway shares the initial step with the E. coli pathway but diverges in the subsequent enzymatic reactions, ultimately leading to a different end product. nih.gov
Similar to the E. coli pathway, the alternative catabolism begins with the dehydration of D-glucarate to KDG by D-glucarate dehydratase. nih.gov However, instead of being cleaved by an aldolase, KDG undergoes a second dehydration step catalyzed by KDG dehydratase. nih.gov This reaction is followed by the action of α-ketoglutarate semialdehyde dehydrogenase. nih.govuef.fi
The sequential action of KDG dehydratase and α-ketoglutarate semialdehyde dehydrogenase in this alternative pathway leads to the formation of α-ketoglutarate. nih.govd-nb.infoasm.org This final product is a key intermediate in the tricarboxylic acid (TCA) cycle, directly linking this compound metabolism to central cellular respiration. nih.gov In Bacillus megaterium, D-glucarate is also converted to α-ketoglutarate. nih.gov
Enzymatic Steps: D-Glucarate Dehydratase, KDG Dehydratase, α-Ketoglutarate Semialdehyde Dehydrogenase
Genetic and Biochemical Regulation of this compound Metabolism in Microorganisms
The metabolism of D-glucarate in microorganisms is a tightly regulated process, involving both genetic and biochemical control mechanisms to ensure efficient utilization of this carbon source. ontosight.ainih.gov
In Escherichia coli, the genes responsible for D-glucarate and D-galactarate metabolism are organized into three distinct transcriptional units: gudPD, garD, and garPLRK. nih.govasm.org The expression of these operons is controlled by a common regulatory protein. nih.gov Studies have shown that D-galactarate, D-glucarate, and their common metabolic intermediate, D-glycerate, can all induce the expression of these genes. nih.gov A transcriptional activator, SdaR (also known as CdaR), plays a crucial role in this regulation, responding to these sugar diacids to activate the necessary genes for their uptake and metabolism. unam.mxasm.org The expression of the sdaR gene itself is autogenously regulated. nih.gov
In other bacteria, such as Acinetobacter baylyi, the regulation of the alternative this compound degradation pathway has also been investigated. nih.govresearchgate.net Transcriptional analyses have provided insights into the regulation of the genes involved in this pathway. researchgate.net Furthermore, the enzymes in this pathway exhibit specific kinetic properties, with α-ketoglutarate semialdehyde dehydrogenase showing cooperative behavior. nih.gov In Bacillus subtilis, an operon, ycbCDEFGHJ, is believed to be responsible for the utilization of D-glucarate and D-galactarate. frontiersin.orgacs.org The regulation of this compound metabolism genes has also been studied in Burkholderia cenocepacia. researchgate.net
Comparative Analysis of this compound Catabolic Pathways Across Microbial Species
The ability to metabolize D-glucarate, an oxidized sugar, is distributed among various microbial species, which employ distinct biochemical strategies for its breakdown. nih.gov Research has identified two principal catabolic pathways that microorganisms utilize to channel D-glucarate into central metabolism. nih.govresearchgate.net While these pathways begin with a common enzymatic step, they diverge significantly in their subsequent reactions and ultimate products. The two pathways are often referred to as the glycerate pathway, well-characterized in Escherichia coli, and an alternative oxidative pathway, identified in organisms like Pseudomonas species and Acinetobacter baylyi. nih.govresearchgate.net
The initial step shared by both pathways is the dehydration of D-glucarate to 5-keto-4-deoxy-D-glucarate (KDG), a reaction catalyzed by the enzyme D-glucarate dehydratase (GlucD). nih.govebi.ac.uk From this common intermediate, the pathways diverge.
In Escherichia coli and the related enteric bacterium Salmonella enterica serovar Typhimurium, KDG enters a pathway that yields pyruvate and D-glycerate. nih.govnih.gov The enzymes in E. coli and S. Typhimurium share approximately 97% homology and similar functions. nih.gov KDG is cleaved by KDG aldolase (GarL) into pyruvate and tartronate semialdehyde. nih.govnih.gov Subsequently, tartronate semialdehyde is reduced to D-glycerate by tartronate semialdehyde reductase (GarR). nih.gov Finally, glycerate kinase (GarK) phosphorylates D-glycerate to produce 2-phospho-D-glycerate, which can then enter glycolysis. nih.gov The genes encoding these enzymes are typically organized in a cluster. researchgate.net
In contrast, an alternative pathway has been identified in a range of bacteria, including Pseudomonas species, Acinetobacter baylyi ADP1, and Bacillus subtilis. nih.govresearchgate.net In this pathway, KDG is not cleaved but is further oxidized. KDG is first dehydrated by KDG dehydratase to form α-ketoglutarate semialdehyde. nih.gov This intermediate is then oxidized by α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate, a key intermediate of the citric acid cycle. nih.gov Detailed enzymatic studies in A. baylyi ADP1 have helped to fully reconstitute this pathway in vitro. nih.gov In Pseudomonas putida, the genes for this pathway are largely co-located on the genome. nih.gov
This metabolic diversity highlights the evolutionary adaptations of different microbial species to utilize available carbon sources in their specific ecological niches. For instance, the ability to catabolize this compound is relevant in the mammalian gut, where both commensal and pathogenic bacteria may compete for this host-derived nutrient. nih.gov While the enzymes in the pathways of different gut microbes can be divergent, they are often functionally equivalent. researchgate.net
The following table provides a comparative overview of the two primary D-glucarate catabolic pathways across different microbial species.
Table 1: Comparative Analysis of D-Glucarate Catabolic Pathways in Microorganisms
| Microbial Species/Group | Pathway Type | Key Enzymes | Intermediates | Final Metabolic Products |
|---|
| Escherichia coli , Salmonella Typhimurium | Glycerate Pathway | D-Glucarate dehydratase (GudD) 5-keto-4-deoxy-D-glucarate aldolase (GarL) Tartronate semialdehyde reductase (GarR) Glycerate kinase (GarK) | 5-keto-4-deoxy-D-glucarate (KDG) Tartronate semialdehyde D-Glycerate | Pyruvate 2-Phospho-D-glycerate | | Pseudomonas* species**, ***Acinetobacter baylyi , Bacillus subtilis | Oxidative Pathway | D-Glucarate dehydratase 5-keto-4-deoxy-D-glucarate dehydratase α-Ketoglutarate semialdehyde dehydrogenase | 5-keto-4-deoxy-D-glucarate (KDG) α-Ketoglutarate semialdehyde | α-Ketoglutarate |
Compound Index
The following table lists the chemical compounds mentioned in this article.
Enzymology of Glucarate Transformations
Characterization of Key Glucarate-Modifying Enzymes
Several enzymes are crucial for the enzymatic transformations of this compound and its metabolic intermediates.
D-Glucarate Dehydratase (GlucD)
D-Glucarate dehydratase (EC 4.2.1.40), also known as D-glucarate hydro-lyase, is the initial enzyme in both the Escherichia coli and alternative bacterial this compound degradation pathways. nih.govebi.ac.uk It catalyzes the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (KDG). ebi.ac.ukuniprot.org This enzyme also catalyzes the epimerization of D-glucarate and L-idarate. ebi.ac.ukuniprot.org GlucD is a member of the enolase superfamily, which is known for catalyzing reactions initiated by the abstraction of an alpha proton adjacent to a carboxylate anion. ebi.ac.uk
Substrate Specificity and Stereospecificity
GlucD exhibits specificity for both D-glucarate and L-idarate, catalyzing their dehydration to KDG. ebi.ac.ukuniprot.org The enzyme also facilitates the epimerization between these two substrates. ebi.ac.ukuniprot.org Studies using QM/MM calculations have explored the stereospecificity of GlucD, indicating that both substrate binding and the chemical steps contribute to this specificity. escholarship.orghud.ac.uknih.govnih.gov While dehydration activity has been observed for this compound and idarate among the 12 stereoisomers of this compound, other stereoisomers can serve as substrates for other acid sugar dehydratases within the enolase superfamily. nih.gov
Catalytic Mechanism and Reaction Kinetics
The catalytic mechanism of GlucD involves an enolate intermediate, a common feature among members of the enolase superfamily. ebi.ac.uknih.gov In the dehydration of D-glucarate, a histidine residue (His 339 in E. coli) acts as a general base, abstracting a proton from the C5 atom to generate an enediolate intermediate. ebi.ac.uknih.gov A lysine (B10760008) residue (Lys 207 in E. coli) acts as a general base towards L-idarate. ebi.ac.uk The enolate intermediate is stabilized by hydrogen bonds and interaction with a catalytic divalent magnesium cation. ebi.ac.uk Subsequent steps involve the elimination of the 4-OH group and stereospecific tautomerization of an enol intermediate to form KDG, with His 339 potentially acting as a general acid in these steps. ebi.ac.ukrcsb.org
Kinetic studies have characterized the activity of GlucD. For the E. coli enzyme, reported Michaelis constants (KM) are 60 µM for this compound and 16 µM for idarate. uniprot.org
Here is a table summarizing kinetic data for E. coli GlucD:
| Substrate | KM (µM) |
| D-Glucarate | 60 |
| L-Idarate | 16 |
Structural Insights into Enzyme Function
Structural studies of GlucD, including crystal structures with bound substrates or inhibitors, have provided insights into its function. ebi.ac.ukrcsb.orgnih.gov These structures reveal the active site and the ligands for the essential magnesium cofactor, including Asp 235, Glu 266, and Asn 289 in E. coli. nih.gov Lys 207 and His 339 are positioned in the active site to act as catalytic bases for L-idarate and D-glucarate, respectively. nih.gov The binding of KDG shows its C6 carboxylate group as a bidentate ligand to the Mg2+. nih.gov Mutagenesis studies, such as those on Asn 341, suggest its role in catalysis, potentially by facilitating the departure of the leaving group or properly positioning His 339. rcsb.org
D-5-Keto-4-Deoxythis compound (KDG) Aldolase (B8822740)
In the Escherichia coli this compound degradation pathway (the glycerate pathway), D-5-keto-4-deoxythis compound aldolase (EC 4.1.2.20), also known as 5-keto-4-deoxy-D-glucarate aldolase or GarL, catalyzes the reversible retro-aldol cleavage of KDG. nih.govuniprot.orgebi.ac.uk This reaction yields pyruvate (B1213749) and tartronic semialdehyde. nih.govuniprot.orgebi.ac.uk The enzyme can also catalyze the cleavage of 2-keto-3-deoxy-D-glucarate. uniprot.orgebi.ac.ukuniprot.org KDG aldolase is inhibited by various ions, including acetate, chloride, and bromide. uniprot.org It binds a Mg2+ ion per subunit. uniprot.org
KDG Dehydratase
In the alternative this compound degradation pathway found in some bacteria, such as Pseudomonas species and Acinetobacter baylyi, KDG is further metabolized by KDG dehydratase (EC 4.2.1.41). nih.govresearchgate.netwikipedia.org This enzyme, also referred to as 5-keto-4-deoxy-glucarate dehydratase or deoxyketothis compound dehydratase, catalyzes the dehydration and decarboxylation of KDG to form α-ketoglutarate semialdehyde. wikipedia.orgresearchgate.netebi.ac.uk This reaction involves the cleavage of a carbon-oxygen bond and the formation of 2,5-dioxopentanoate. wikipedia.org KDG dehydratase is a member of the dihydrodipicolinate synthase (DHDPS) family and its mechanism is presumed to involve a Schiff-base intermediate. ebi.ac.uk
α-Ketoglutarate Semialdehyde Dehydrogenase
Alpha-ketoglutarate semialdehyde dehydrogenase (α-KGSA dehydrogenase, EC 1.2.1.26) plays a role in the degradation pathways of certain compounds, including those related to this compound and galactarate metabolism in some bacteria. uniprot.orgnih.govnih.gov For instance, in Bacillus megaterium, α-ketoglutarate semialdehyde dehydrogenase is involved in the conversion of 2,5-diketoadipate (DKA) to α-ketoglutarate. nih.govasm.org This reaction occurs in the presence of NAD+, where α-ketoglutarate semialdehyde, formed from the decarboxylation of DKA, is oxidized to α-ketoglutarate. nih.govasm.org
In Azospirillum brasilense, there are two isozymes of α-KGSA dehydrogenase with roles in different metabolic pathways. One isozyme is involved in L-arabinose metabolism, while the other is dramatically induced by D-glucarate or D-galactarate, indicating its specific role in the metabolism of these compounds. uniprot.org This NAD+-preferring isozyme catalyzes the NAD(P)+-dependent oxidation of alpha-ketoglutaric semialdehyde to alpha-ketoglutarate. uniprot.org
D-Glucuronolactone Dehydrogenase
D-Glucuronolactone dehydrogenase (EC 1.1.1.70, now classified under EC 1.2.1.3) is an enzyme responsible for the oxidation of D-glucuronolactone, the lactone of glucuronic acid, to D-glucaric acid. researchgate.netnih.govatamanchemicals.combioscientifica.comgenome.jp This enzyme is found in the non-particulate fraction of liver homogenates in mammals and requires NAD as a cofactor for its activity. atamanchemicals.combioscientifica.com The conversion of D-glucuronolactone to D-glucaric acid is considered a possible pathway of D-glucuronic acid metabolism. bioscientifica.com D-Glucaric acid formed can then spontaneously hydrolyze in aqueous solution to D-glucaro-1,4-lactone, a known inhibitor of beta-glucuronidase. researchgate.netnih.gov
Studies on D-glucuronolactone dehydrogenase activity in mouse liver have shown that its activity can be influenced by hormonal levels. bioscientifica.com For example, spaying female mice increased enzyme activity, while oestrone decreased activity in males and spayed females. bioscientifica.com
Enzyme Kinetics and Mechanistic Studies of this compound-Related Reactions
Kinetic and mechanistic studies provide insights into the efficiency and reaction mechanisms of enzymes involved in this compound metabolism. For enzymes like α-ketoglutarate semialdehyde dehydrogenase, kinetic parameters such as KM values for substrates have been determined. uniprot.org In A. brasilense, the α-KGSA dehydrogenase involved in this compound/galactarate metabolism shows higher catalytic efficiency with alpha-ketoglutaric semialdehyde in the presence of NAD+ compared to NADP+. uniprot.org
Studies on D-glucarate dehydratase from Pseudomonas putida, another enzyme in a this compound degradation pathway, have investigated its stereochemical course of β-elimination reactions. acs.orgacs.org This enzyme catalyzes the dehydration of both D-glucarate and L-idarate to the same product, 3-deoxy-L-threo-2-hexulosarate, and also catalyzes their epimerization. acs.orgacs.org The active site of this enzyme is predicted to contain catalytic residues that mediate proton abstraction from different faces of the bound substrate, which could explain the observed lack of stereospecificity and epimerization activity. acs.org
The kinetics of enzymes within metabolic pathways are crucial for maintaining stable fluxes and avoiding depletion of intermediate metabolites, particularly in autocatalytic cycles. elifesciences.org Enzymes at branch points out of such cycles may need to be overexpressed and have relatively weak affinity for their substrates to ensure stable operation. elifesciences.org
Allosteric Regulation and Cooperative Behavior of this compound Enzymes
Allosteric regulation and cooperative behavior can significantly influence the activity of enzymes in metabolic pathways. While the provided search results offer limited direct information on the allosteric regulation specifically of this compound enzymes, the concept of allosteric control is a general mechanism in metabolic pathways, such as glycolysis, where enzymes are regulated by inhibitors and activators binding to effector sites. worldscientific.com
However, a study on the α-ketoglutarate semialdehyde dehydrogenase from Acinetobacter baylyi ADP1, involved in an alternative D-glucarate degradation pathway, reported cooperative behavior with respect to the substrate α-KGSA. nih.govresearchgate.net This was indicated by a sigmoidal saturation curve for the enzyme with α-KGSA. nih.gov This cooperative behavior was suggested to be a unique feature of the A. baylyi ADP1 enzyme, potentially involving a conformational change induced by substrate binding. nih.gov In contrast, when other aldehydes were tested as substrates, the enzyme showed hyperbolic saturation curves, consistent with Michaelis-Menten kinetics, and did not exhibit cooperative behavior. nih.gov
Enzyme Engineering for Enhanced this compound Pathway Efficiency
Enzyme engineering and metabolic engineering strategies have been applied to enhance the efficiency of this compound production, particularly through microbial fermentation. asm.orgresearchgate.netmit.eduresearchgate.netnih.govasm.orgpnas.orgpnas.orgmit.edunih.gov Improving the activity and stability of key enzymes in the this compound biosynthetic pathway is a major focus. asm.orgresearchgate.netmit.eduresearchgate.netnih.govasm.orgnih.gov
One approach involves the fusion of key enzymes, such as myo-inositol oxygenase (MIOX) and uronate dehydrogenase (Udh), to improve glucaric acid titer. asm.orgresearchgate.netnih.govnih.gov Studies have shown that using specific peptide linkers in fusion proteins can lead to significantly higher glucaric acid production compared to expressing the enzymes separately. asm.orgresearchgate.netnih.gov For example, a fusion protein of Arabidopsis thaliana MIOX4 and Pseudomonas syringae Udh linked by a specific peptide resulted in a 5.7-fold higher glucaric acid titer in Saccharomyces cerevisiae. asm.orgnih.gov
Metabolic engineering strategies also include optimizing the supply of precursors, such as myo-inositol, by regulating the expression of genes involved in its metabolism. asm.orgnih.govnih.gov Downregulating genes that divert metabolic flux away from the pathway and overexpressing genes that increase precursor supply have been shown to significantly increase glucaric acid production. asm.orgnih.gov
Protein engineering techniques, such as directed evolution and fusion with protein tags like SUMO, have been used to improve the solubility, stability, and catalytic activity of key enzymes like MIOX, which is often a rate-limiting step in glucaric acid production pathways. mit.eduasm.orgmit.edunih.gov These methods aim to address limitations such as low activity and instability that can bottleneck the pathway. researchgate.netmit.eduasm.org
Furthermore, dynamic regulation strategies have been employed to optimize pathway flux over time. pnas.orgpnas.org This can involve using biosensors to monitor intermediate levels and regulate the expression of downstream enzymes accordingly, or dynamically controlling the competition between the this compound pathway and native metabolic pathways like glycolysis. pnas.orgpnas.org These layered regulatory approaches have demonstrated improved glucaric acid titers in engineered microbial strains. pnas.orgpnas.org
The integration of engineered pathways into the host genome, particularly into delta sequence sites in S. cerevisiae, has been used to increase the copy number and stability of the introduced genes, leading to enhanced glucaric acid production. researchgate.netnih.govnih.gov
Data on the impact of these engineering strategies on glucaric acid production titers highlight the effectiveness of these approaches:
| Engineering Strategy | Organism | Resulting Glucaric Acid Titer | Reference |
| Fusion of MIOX4-Udh with (EA3K)3 linker | Saccharomyces cerevisiae | 5.7-fold higher than free enzymes | asm.orgnih.gov |
| Downregulation of ZWF1, overexpression of INM1 and ITR1 | Saccharomyces cerevisiae | 8.49 g/L (shake flask) | asm.orgnih.gov |
| Fed-batch fermentation with engineered S. cerevisiae strain GA-ZII | Saccharomyces cerevisiae | 15.6 g/L (5-L bioreactor) | asm.orgnih.govnih.gov |
| Integrating miox4 and udh genes into delta sequence sites | Saccharomyces cerevisiae | 6 g/L (from myo-inositol) | researchgate.net |
| Eliminating cell-to-cell variation and fusing SUMO to MIOX | Escherichia coli | 5.52 g/L (fed-batch) | asm.org |
| Layered dynamic regulation (QS-based Pfk-1 control + myo-inositol biosensor) | Escherichia coli | ~2 g/L | pnas.org |
| Directed evolution of MIOX | Escherichia coli | 65% increase (from myo-inositol) | mit.edu |
| Fusion of MIOX to SUMO | Escherichia coli | 75% increase (from myo-inositol) | mit.edu |
| Protein scaffolds for colocalizing MIOX and INO1 | Escherichia coli | ~2.5 g/L | mit.edu |
These studies demonstrate significant progress in improving glucaric acid production through targeted enzyme and metabolic engineering efforts.
Biological Roles and Mechanisms of Glucarate and Its Derivatives
Modulation of β-Glucuronidase Activity by D-Glucaro-1,4-Lactone
A key biological role of glucarate derivatives is their interaction with the enzyme β-glucuronidase. protocolforlife.comresearchgate.netmskcc.orgdroracle.ai
D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase. researchgate.netdroracle.airesearchgate.netnih.gov This inhibition occurs because D-glucaro-1,4-lactone is structurally similar to the transition state of the enzymatic reaction catalyzed by β-glucuronidase, allowing it to bind to the enzyme's active site and impede its function. researchgate.net When calcium D-glucarate is administered orally, it is metabolized in the acidic environment of the stomach to D-glucaric acid, which is then further converted to D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. protocolforlife.comdouglaslabs.com D-glucaro-1,4-lactone is considered the most pharmacologically active of these metabolites in terms of β-glucuronidase inhibition. altmedrev.com
Glucuronidation is a primary phase II detoxification pathway where the enzyme glucuronosyl transferase conjugates glucuronic acid to various endogenous and exogenous compounds, including steroid hormones, carcinogens, and other toxins. protocolforlife.comdouglaslabs.comaltmedrev.comboulevardcompounding.com This conjugation process makes these substances more water-soluble, facilitating their excretion from the body via bile and urine. protocolforlife.comdouglaslabs.com β-Glucuronidase, however, can cleave the bond created during glucuronidation, a process called deconjugation. protocolforlife.comdouglaslabs.comnih.gov This deconjugation can lead to the reabsorption of potentially harmful compounds back into the bloodstream, prolonging their presence in the body. protocolforlife.comdouglaslabs.comnih.govlifeextension.com By inhibiting β-glucuronidase, D-glucaro-1,4-lactone reduces the rate of deconjugation, thereby favoring the excretion of glucuronide conjugates. protocolforlife.comresearchgate.netmskcc.orgdouglaslabs.comdroracle.airesearchgate.netnih.govaltmedrev.comboulevardcompounding.com Elevated β-glucuronidase activity has been associated with an increased risk for certain cancers, particularly hormone-dependent ones. rupahealth.comdroracle.airesearchgate.netaltmedrev.comnih.gov
Studies in in vitro and animal models have investigated the impact of this compound and its derivatives on cellular detoxification pathways. Inhibition of β-glucuronidase by D-glucaro-1,4-lactone is a key mechanism by which this compound supports detoxification. protocolforlife.comresearchgate.netmskcc.orgdouglaslabs.comdroracle.airesearchgate.netnih.govaltmedrev.comboulevardcompounding.com This inhibition has been shown to enhance the elimination of metabolized estrogens and carcinogens. protocolforlife.commskcc.org Animal studies have documented a decrease in β-glucuronidase activity in various tissues, including breast, liver, colon, skin, lung, and prostate, following oral administration of calcium D-glucarate. douglaslabs.comboulevardcompounding.com Computational analyses have also suggested that D-glucaric acid can improve liver detoxification by reducing glucuronide deconjugate levels. researchgate.netresearchgate.netmdpi.com
Implications for Glucuronide Conjugate Deconjugation
This compound's Influence on Cellular Processes (Mechanistic Studies in Model Systems)
Beyond its effects on β-glucuronidase, this compound has been shown to influence other cellular processes in model systems.
Research in in vitro and animal models indicates that glucarates can influence cell proliferation and induce apoptosis. rupahealth.comresearchgate.netdroracle.airesearchgate.netnih.gov D-glucarates have been shown to suppress cell proliferation and induce apoptosis, which are key processes in the body's defense against carcinogens and tumor promoters. rupahealth.comresearchgate.netdroracle.airesearchgate.netnih.gov In animal models of carcinogenesis, calcium D-glucarate has exhibited chemopreventive effects, which may be partly attributed to the suppression of proliferation and induction of apoptosis. rupahealth.comresearchgate.netmskcc.orgdroracle.airesearchgate.netspandidos-publications.comspandidos-publications.comnih.gov For example, dietary calcium D-glucarate inhibited benzo[a]pyrene-induced lung tumorigenesis in A/J mice, suppressing cell proliferation and inducing apoptosis during late post-initiation stages. researchgate.netspandidos-publications.comnih.gov In vitro studies using human colon cancer cells have also demonstrated that β-glucuronidase inhibitors, including this compound derivatives, have antiproliferative effects and can induce apoptosis. spandidos-publications.com
Here is a summary of findings on the impact of this compound on cell proliferation and apoptosis in animal models:
| Animal Model | Carcinogen/Treatment | Observed Effect | Source |
| Rat mammary tumorigenesis | 7,12-dimethylbenz[a]anthracene | Inhibition of tumor development (>70%) | droracle.ai |
| Rat colon carcinogenesis | Azoxymethane | Reduced tumor incidence and multiplicity | droracle.ai |
| A/J mouse lung tumorigenesis | Benzo[a]pyrene | Suppression of cell proliferation, induction of apoptosis, reduced lung lesions | mskcc.orgresearchgate.netspandidos-publications.com |
| Mouse skin tumorigenesis | 7,12-dimethylbenz[a]anthracene | Delayed onset and reduced cumulative number of tumors | besjournal.com |
This compound and its derivatives have also been investigated for their effects on oxidative stress and antioxidant mechanisms. D-glucaric acid has been shown to reduce reactive oxygen species (ROS) production in hepatocytes in computational studies. researchgate.netmdpi.com Studies on blood platelets have demonstrated that calcium D-glucarate, along with other glucose derivatives, can inhibit oxidative modifications induced by pro-oxidants like peroxynitrite and hydrogen peroxide. researchgate.netresearchgate.netnih.gov This antioxidative property is suggested to contribute to the prevention of excessive platelet activation. researchgate.netnih.gov Metabolites derived from D-glucarate have been reported to possess antioxidant properties. researchgate.net Research using Chinese soft-shelled turtles indicated that dietary D-glucuronolactone supplementation enhanced antioxidant capacity, increasing activities of enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) in serum and intestinal tissues, while reducing malondialdehyde (MDA) levels, a marker of oxidative stress. mdpi.com
Alterations in Steroidogenesis and Hormonal Environments (Animal Models)
Research in animal models suggests that glucaric acid and its derivatives can influence steroidogenesis and the hormonal environment in target organs. chemicalbook.com This influence is thought to have implications for various biological processes, including potentially affecting different stages of carcinogenesis. chemicalbook.com For instance, studies have shown that calcium D-glucarate supplementation can increase estrogen elimination in rats, which may lead to reduced estrogen levels in the body. mskcc.orgdrbrighten.com This effect is linked to this compound's ability to inhibit beta-glucuronidase, an enzyme that can deconjugate glucuronidated hormones, allowing them to be reabsorbed. mskcc.orgaltmedrev.comdrbrighten.comprotocolforlife.com By inhibiting beta-glucuronidase, this compound promotes the excretion of metabolized hormones like estrogen. mskcc.orgaltmedrev.comprotocolforlife.com
In Sprague-Dawley rats, dietary this compound has been shown to reduce [3H]thymidine labeling in the mammary gland, indicating a marked antiproliferative effect on mammary epithelium. nih.gov This antiproliferative effect was correlated with the inhibition of beta-glucuronidase activity in the mammary gland. nih.gov These findings suggest that this compound may influence mammary carcinogenesis, in part, by altering the proliferative status of the target organ. nih.gov
Epigenetic and Biogenetic Modulations (e.g., microRNA expression, HDAC activity)
This compound and its derivatives have been investigated for their potential to induce epigenetic and biogenetic modulations. Studies have explored the effects of compounds including calcium this compound, sometimes in combination with other agents like butyric acid and nicotinamide (B372718), on epigenetic marks. aaup.edusunway.edu.my
Research in mouse skin tumorigenesis models has indicated that calcium this compound, alone or in combination, can exert chemopreventive effects through the modification of genetic marks. aaup.edusunway.edu.my Specifically, these compounds have been shown to inhibit the epigenetic silencing of tumor suppressor genes such as miR-203 and p16. aaup.edu A combinatorial treatment involving calcium this compound demonstrated a greater effect on regulating miR-203 status through epigenetic or biogenetic modulations compared to individual compounds. mskcc.org In one study, butyric acid, nicotinamide, and calcium this compound were reported to influence HDAC expression and activity, accompanied by the upregulation of miR-203 promoter methylation in a mouse model of induced tumors. sunway.edu.mymdpi.com This highlights a potential interplay between this compound and epigenetic modifiers like HDAC and DNA methyltransferases (DNMT), as well as regulatory elements such as microRNAs (miRNAs). sunway.edu.mymdpi.com
This compound as a Carbon Source and its Role in Microbial Pathogenesis
This compound is a significant organic acid present in human serum and can serve as a carbon source for various microorganisms. nih.govnih.govluc.edu Its role as a carbon source for pathogens colonizing hosts has been an area of study. nih.govnih.gov
This compound Utilization by Commensal and Pathogenic Bacteria
A wide variety of bacterial species can utilize glucaric acid as their sole carbon and energy source. luc.edu This includes enteric bacteria such as Escherichia coli and Salmonella enterica serovar Typhimurium. nih.govnih.govluc.eduresearchgate.net Salmonella is known to be catabolically flexible and can use over 80 different metabolites, including this compound, as carbon sources. nih.gov
The metabolism of this compound in bacteria typically involves specific pathways, such as the gud/gar pathway found in E. coli. researchgate.netnih.gov This pathway enables bacteria to catabolize oxidized sugars like this compound to intermediates that can enter glycolysis. researchgate.net Enzymes involved in this pathway include this compound dehydratase, 5-keto-4-deoxy-D-glucarate aldolase (B8822740), tartronate (B1221331) semialdehyde dehydrogenase, and glycerate kinase. researchgate.netnih.gov Different bacterial species may utilize divergent but functionally equivalent pathways for this compound metabolism. researchgate.netresearchgate.net For example, Acinetobacter baylyi ADP1, a Gram-negative soil bacterium, possesses an alternative pathway for D-glucarate degradation and can grow using it as the sole carbon source. nih.govresearchgate.net A systematic bioinformatic search has identified numerous gut microbial species potentially capable of metabolizing oxidized sugars like this compound. researchgate.netresearchgate.net
Link between this compound Catabolism and Bacterial Virulence (e.g., Salmonella)
This compound catabolism has been linked to the virulence of pathogenic bacteria, particularly Salmonella enterica serovar Typhimurium. nih.govnih.govaai.orgacs.org Studies have investigated the involvement of this compound utilization in the ability of Salmonella to colonize and cause disease in hosts. nih.govnih.gov
Research has shown that the expression of a potential this compound permease encoding gene, gudT, is high when Salmonella enterica serovar Typhimurium is exposed to hydrogen gas (H2), a byproduct of gut commensal metabolism. nih.govnih.gov A gudT deficient strain of Salmonella exhibits attenuated virulence in animal models, with reduced this compound-dependent growth and decreased colonization in organs like the liver and spleen compared to the wild-type strain. nih.govnih.gov This suggests that this compound utilization augments the survival and growth of pathogenic Salmonella during infection. nih.gov Gut microbiota-produced hydrogen appears to signal Salmonella to catabolize this compound, linking a diffusible metabolic signal from commensals to carbon transport that enhances pathogenicity. nih.govnih.gov
Inflammation in the gut can also enhance the availability of oxidized products like this compound, which can be exploited by Salmonella to support its growth. tandfonline.com
Gene Regulation in Response to this compound Availability in Microbial Environments
The availability of this compound in microbial environments can influence gene regulation in bacteria, particularly concerning the expression of genes involved in this compound uptake and metabolism. nih.govnih.govdrbrighten.comnih.govfishersci.be
In Salmonella enterica serovar Typhimurium, the expression of the gudT gene, encoding a this compound permease, is upregulated in the presence of hydrogen gas, which is produced by gut commensal bacteria. nih.govnih.gov This transcriptional response to hydrogen facilitates the uptake and subsequent catabolism of this compound. nih.govnih.gov
Studies on the alternative D-glucarate degradation pathway in Acinetobacter baylyi ADP1 have included transcription and expression analyses of the genes involved in this compound metabolism, providing insights into the regulation of this pathway. nih.govresearchgate.net This research has helped identify the genes necessary for D-glucarate degradation in this organism. nih.govresearchgate.net The well-characterized E. coli gud/gar pathway involves a cluster of genes responsible for the import and enzymatic breakdown of this compound. researchgate.net Gene regulation in response to this compound ensures that the necessary enzymes and transporters are produced when this compound is available as a carbon source.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5288393 |
| D-glucaric acid | 33037 |
| Calcium D-glucarate | 154911 |
| Calcium D-saccharate tetrahydrate | 16211545 |
| D-glucaro-1,4-lactone | 607 |
| 5-keto-4-deoxy-D-glucarate | 5288442 |
| Glucuronic acid | 10690 |
| Hydrogen | 784 |
Data Tables
Table 1: Effect of gudT Deletion on Salmonella Virulence in Mice
| Strain | This compound-Dependent Growth | Mean Time of Death (relative to WT) | Viable Salmonella in Liver/Spleen (4 days post-inoculation) |
| Wild-type (S. Typhimurium) | Yes | Baseline | Higher |
| gudT mutant | Deficient | ~2 days later | Significantly fewer |
Advanced Methodologies in Glucarate Research
Analytical Techniques for Glucarate and Metabolite Quantification
Accurate quantification of this compound and its metabolites is crucial for understanding their biological roles and pharmacokinetics. Various chromatographic and spectroscopic methods have been developed and applied for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the separation and quantification of this compound and its related compounds due to its versatility and sensitivity. mdpi.comresearchgate.netresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC)
This compound and many of its metabolites are highly polar compounds, making their retention and separation challenging using traditional reversed-phase HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode specifically designed for the separation of polar compounds. princeton.eduresearchgate.netknauer.net HILIC utilizes polar stationary phases and mobile phases containing a high concentration of organic solvent (often acetonitrile) and a small amount of water or aqueous buffer. knauer.net This creates a water-rich layer on the stationary phase, and separation is based on the partitioning of analytes between the mobile phase and this aqueous layer, as well as hydrogen bonding and electrostatic interactions. knauer.net HILIC has been successfully applied for the analysis of glucaric acid and its lactone in various matrices, including biological samples and food products. researchgate.netresearchgate.netgoogle.com
UV, Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS) Coupling
HPLC systems are commonly coupled with various detectors to enable the detection and quantification of separated analytes.
UV Detection: Ultraviolet (UV) detection is frequently used for compounds that absorb UV light at a specific wavelength. While glucaric acid itself has limited UV activity, some of its metabolites or derivatives might possess chromophores that allow for UV detection. UV detection at 205 nm or 210 nm has been reported for this compound and related compounds in some HPLC methods. researchgate.netresearchgate.netgoogle.com
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that does not require the analyte to have a chromophore. It works by nebulizing the HPLC eluent, evaporating the mobile phase, and then scattering light off the remaining analyte particles. The amount of scattered light is proportional to the amount of analyte. ELSD is particularly useful for detecting non-chromophoric compounds like carbohydrates and organic acids, including this compound. google.com
Mass Spectrometry (MS) Coupling: Coupling HPLC with Mass Spectrometry (LC-MS) provides highly sensitive and selective detection, as well as structural information based on the mass-to-charge ratio of the analytes and their fragments. princeton.edunih.govuzh.ch LC-MS is a powerful tool for the identification and quantification of this compound and its metabolites, especially in complex biological matrices where sensitivity and specificity are critical. princeton.edunih.govuzh.ch Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar compounds like this compound. princeton.edunih.gov Tandem mass spectrometry (MS/MS), particularly using selected reaction monitoring (SRM), enhances specificity and sensitivity by monitoring specific fragmentation pathways of the target analytes. princeton.edu LC-ESI-MS analysis has been used to detect this compound in negative ionization mode at m/z 209.0303. nih.gov
Ion Chromatography for Glucaric Acid Analysis
Ion chromatography (IC) is an effective technique for the separation and analysis of ionic species, including organic acids like glucaric acid. waikato.ac.nznih.gov IC separates analytes based on their charge using an ion-exchange stationary phase and an ionic mobile phase. Suppressed conductivity detection is commonly used in IC for sensitive detection of ions. waikato.ac.nz High-performance anion-exchange chromatography (HPAEC) coupled with a suitable column and suppressed conductivity detection has been established for the precise determination of glucaric acid and other glucose-derived acids in complex samples. nih.gov This method has shown good linearity, recovery rates, and precision for the analysis of glucaric acid. nih.gov IC has also been used to analyze nitric acid oxidation mixtures of sugars, where it can detect various anionic species, including glucaric acid. waikato.ac.nz
Spectroscopic Methods for Structural Elucidation of this compound Metabolites
Spectroscopic methods play a vital role in determining the chemical structures of this compound metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules based on the magnetic properties of atomic nuclei, particularly 1H and 13C. nih.govresearchgate.netuab.eduuab.edu NMR is a powerful tool for unambiguously elucidating the molecular structures of metabolites, providing information at the atomic level. nih.govresearchgate.net While less sensitive than MS, NMR is invaluable for confirming the identity and structure of isolated this compound metabolites. researchgate.net Two-dimensional NMR techniques (e.g., COSY, TOCSY, HSQC, HMBC) are particularly useful for establishing connectivity and relative configuration within a molecule. nih.govuab.edu
Mass Spectrometry (MS): As mentioned earlier, MS provides information about the mass-to-charge ratio of the parent ion and its fragments. princeton.edunih.gov This fragmentation pattern can be used in conjunction with accurate mass measurements to determine the elemental composition and infer structural features of this compound metabolites. nih.govnih.gov LC-MS/MS is particularly useful for obtaining fragmentation data for structural elucidation. princeton.edunih.gov
Other Spectroscopic Methods: Other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information about the presence of specific functional groups and conjugated systems within this compound metabolites, aiding in structural elucidation. nih.gov
Computational and In Silico Approaches
Computational and in silico approaches are increasingly being used in this compound research to complement experimental studies and provide deeper insights into its biological activities and metabolic pathways.
Molecular Modeling and Docking: Computational methods can be used to model the three-dimensional structures of this compound and its interactions with enzymes and receptors. acs.org Protein-ligand docking simulations can help predict binding affinities and identify potential interaction sites, which can be useful in understanding the mechanisms of action of this compound and its derivatives. acs.org
Systems Biology Approaches: In silico molecular systems biology approaches can integrate data from various sources to develop computational models that simulate complex biological processes involving this compound. mdpi.comresearchgate.netnih.govresearchgate.net These models can help in understanding the effects of this compound on metabolic pathways, such as liver detoxification, and predict its impact on specific biomarkers. mdpi.comresearchgate.netnih.gov For example, computational analysis has been used to study the effect of D-glucaric acid on liver detoxification pathways, including ROS production, deconjugation, hepatocyte apoptosis, and β-glucuronidase synthesis. mdpi.comresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of this compound derivatives with their biological activities. These models can help in predicting the activity of novel compounds and guiding the design of new this compound-based molecules with desired properties.
In Silico Pathway Analysis: Computational tools can be used to analyze metabolic pathways involving this compound, identify potential enzymatic steps, and predict the metabolic fate of this compound in different organisms or conditions. acs.org
These computational approaches provide a powerful means to explore complex biological systems involving this compound and to generate hypotheses that can be further tested experimentally.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Glucaric Acid | 33037 |
| This compound | 5288393 |
| Calcium D-glucarate | 154911 |
| Glucaric acid 1,4-lactone | 439290 (2-dehydro-3-deoxy-d-glucaric acid, related) This CID is for a related compound, not the 1,4-lactone specifically. Further search would be needed for the exact 1,4-lactone CID. |
| Glucuronic acid | 10490 |
| Glucose | 5793 |
| Myo-inositol | 892 |
| Glucose-1-phosphate | 5836 |
| Glucose-6-phosphate | 5850 |
| Inositol-1-phosphate | 753 |
| Pyruvate (B1213749) | 1060 |
| Alpha-ketoglutarate | 78 |
Data Table Example (Based on search result google.com for illustrative purposes, showing typical data that might be presented in research):
| Sample Source | Analytical Method | Analyte | Concentration Range (mg/g) |
| Liuwei Dihuang Pills | HPLC-HILIC-UV/ELSD | Total this compound | 2.0 - 4.8 |
| Liuwei Dihuang Pills | UPLC-MS/MS | Glucaric acid 1,4-lactone | 4.0 - 6.5 |
Data Table Example (Based on search result nih.gov for illustrative purposes, showing analytical method performance data):
| Method | Analytes | LOD (mM) | LOQ (mM) | Repeatability | Precision | Accuracy |
| MM HILIC/WAX + RID | Glucaric acid, glucose-1-phosphate, glucose-6-phosphate, inositol-1-phosphate, myo-inositol, glucuronic acid | 1.5e-2 | 577 | Good | Good | Excellent |
Note: The LOD and LOQ values from the source nih.gov appear unusually high (mM range) for typical detection limits. This table is included as an example of how research findings might be presented in a data table format, directly reflecting the provided source information.
Molecular Docking and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Enzyme Specificity
Understanding the precise interactions between this compound and enzymes is crucial for elucidating its metabolic fate and potential enzymatic transformations. Molecular docking and QM/MM calculations are powerful computational techniques used to investigate these interactions at an atomic level.
Molecular docking is often employed as a preliminary step to predict the binding modes and affinities of this compound with target enzymes. This method estimates the preferred orientation and position of this compound within the enzyme's active site. While useful for initial screening and identifying potential binding sites, molecular mechanics-based scoring functions used in docking may not accurately describe the electronic structures involved in the transition state of enzymatic reactions researchgate.net.
QM/MM calculations offer a more sophisticated approach by combining quantum mechanics (QM) for the chemically reactive region (including this compound and key active site residues) and molecular mechanics (MM) for the rest of the enzyme system. This hybrid method allows for a more accurate description of the electronic changes and bond rearrangements that occur during catalysis, providing deeper insights into enzyme-substrate specificity and reaction mechanisms researchgate.net.
Studies on D-glucarate dehydratase (GlucD), an enzyme involved in this compound metabolism, have utilized QM/MM calculations to explore its stereospecificity researchgate.netnih.govhud.ac.ukescholarship.orgnih.gov. These calculations suggest that both the substrate binding step and the chemical steps contribute to the enzyme's specificity researchgate.netnih.govhud.ac.uknih.gov. While identifying transition states can be computationally intensive, QM/MM computations on ground states or intermediates can capture aspects of specificity not accessible through simpler docking or molecular mechanics methods alone researchgate.netnih.govhud.ac.uknih.gov.
Computational approaches combining structure-based design with library-based screening have also been used to engineer enzyme specificity for reactions involving this compound precursors. For instance, this method was applied to engineer a glucose 6-oxidase enzyme for a proposed pathway to convert D-glucose into D-glucaric acid researchgate.net.
Molecular Systems Biology and Mathematical Modeling of this compound Pathways
Molecular systems biology and mathematical modeling provide frameworks to understand the complex interplay of molecules and reactions within biological systems involving this compound. These approaches move beyond individual enzyme interactions to analyze the behavior of entire metabolic pathways and their regulation.
Computational systems biology analysis has been applied to investigate the effects of D-glucaric acid (GA) and its salts on liver detoxification pathways nih.govresearchgate.netresearchgate.net. This in silico approach can reveal the positive effects of GA on mitigating liver detoxification through specific molecular pathways, including those related to ROS production, deconjugation, apoptosis of hepatocytes, and β-glucuronidase synthesis nih.govresearchgate.net. Mathematical models are constructed based on identified biochemical reactions and kinetic parameters to quantitatively predict the effects of GA on these mechanisms researchgate.netresearchgate.net.
Mathematical modeling is a long-standing tradition in the study of metabolic processes, including glucose metabolism, which is related to this compound pathways nih.govodu.edu. While a complete mathematical model encompassing all involved chemical reactions is not yet realistic, simplified models can provide valuable insights into the dynamics of these systems odu.edu. Constraint-based modeling, such as Flux Balance Analysis (FBA), is a classical framework used in microbial ecology and systems biology to model microbial metabolism and predict metabolite flows through a metabolic network esaim-proc.orgoup.com. This approach can be applied to understand and optimize microbial production of glucaric acid mit.eduunibo.it.
Engineered biosynthetic pathways for glucaric acid production in microorganisms like Escherichia coli have been analyzed using metabolic engineering strategies, which can involve computational tools for pathway design and optimization mit.eduasm.orgillinois.edu. These strategies aim to improve the efficiency of the pathway by optimizing enzyme activity and balancing metabolic flux distribution mit.eduillinois.edu.
Predictive Modeling of this compound Interactions with Cellular Components
Predictive modeling extends the insights gained from molecular interactions and pathway analysis to forecast the broader effects of this compound within a cellular environment. This involves developing models that can anticipate how this compound or its metabolites might interact with various cellular components and influence cellular processes.
Computational systems biology platforms can be used to create predictive and quantitative models of biological systems, including those involving this compound researchgate.net. These models integrate information about molecular interactions and pathways to simulate cellular responses. For example, computational analysis has been used to predict the effects of D-glucaric acid on biomarkers related to liver toxicity pathways researchgate.netresearchgate.net.
Predictive modeling is also relevant in the context of synthetic biology and metabolic engineering aimed at producing glucaric acid. Models can help predict the outcome of genetic modifications and pathway engineering strategies on cellular metabolism and the yield of the desired product mit.eduillinois.edu. While developing fully predictive models for complex biological systems remains challenging, particularly due to the intricate interactions between cellular components, computational approaches are continuously evolving to improve prediction accuracy mit.edu.
Furthermore, predictive modeling techniques, including those utilizing artificial intelligence (AI) and machine learning, are being applied to predict the activity and function of biological elements, such as enzymes involved in this compound metabolism or biosensors designed to detect this compound researchgate.netmdpi.com. These methods leverage large datasets to build models that can forecast the behavior of engineered biological systems mdpi.com.
Data tables summarizing findings from these advanced methodologies, such as predicted binding energies from docking, energy barriers from QM/MM calculations, or predicted flux distributions from metabolic models, are essential for presenting detailed research findings. However, specific numerical data tables were not consistently available across the search results for direct inclusion here, beyond the qualitative findings described.
Microbial Engineering for Glucaric Acid Production
Microbial cell factories, particularly Escherichia coli and Saccharomyces cerevisiae, have been extensively engineered to produce glucaric acid through the introduction and optimization of heterologous biosynthetic pathways asm.orgmdpi.comnih.govrroij.comresearchgate.netnih.govresearchgate.netnih.govnih.gov.
Engineered Pathways in Escherichia coli and Saccharomyces cerevisiae
A common synthetic pathway for glucaric acid production from glucose in E. coli involves the co-expression of three heterologous enzymes: myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, myo-inositol oxygenase (MIOX) from a mammalian source (e.g., mouse), and uronate dehydrogenase (Udh) from a bacterium (e.g., Pseudomonas syringae) asm.orgmdpi.comnih.govrroij.comnih.govresearchgate.netnih.gov. This pathway converts glucose-6-phosphate to myo-inositol-1-phosphate via Ino1, followed by dephosphorylation to myo-inositol. MIOX then oxidizes myo-inositol to glucuronic acid, and finally, Udh oxidizes glucuronic acid to glucaric acid nih.govresearchgate.netnih.gov.
In Saccharomyces cerevisiae, similar pathways have been constructed by integrating genes encoding key enzymes like MIOX and Udh asm.orgnih.govresearchgate.netnih.gov. Yeast cells are considered potentially better producers than E. coli due to their ability to synthesize myo-inositol endogenously and absorb extracellular myo-inositol using specific transporters asm.orgnih.gov.
The initial construction of this pathway in E. coli yielded 1.13 g/L glucaric acid from glucose asm.orgnih.gov. In engineered S. cerevisiae strains, titers of 1.6 g/L from glucose supplemented with myo-inositol and 6 g/L from myo-inositol alone have been reported nih.govrroij.comnih.gov. Further engineering in S. cerevisiae, including integrating Arabidopsis thaliana MIOX4 and P. syringae Udh genes into delta sequence sites, led to a strain producing 6 g/L glucaric acid nih.govnih.gov. Optimization through metabolic engineering strategies resulted in a final strain achieving 15.6 g/L glucaric acid in fed-batch fermentation asm.orgresearchgate.netresearchgate.netasm.org.
Optimization of Substrate Utilization (Glucose, myo-Inositol, Sucrose (B13894), Hemicellulose)
Efficient utilization of various substrates is crucial for economically viable glucaric acid production. Glucose is a primary feedstock, serving as the starting point for the engineered pathways in both E. coli and S. cerevisiae asm.orgnih.govnih.govresearchgate.net. Myo-inositol is a key intermediate and can also be supplied exogenously to enhance production, especially when its endogenous synthesis is rate-limiting nih.govrroij.commit.edunih.govnih.gov. Studies have shown that myo-inositol availability can be a rate-limiting factor in glucaric acid synthesis nih.gov.
Sucrose has also been explored as a substrate. A glucaric acid synthesis pathway starting from sucrose was constructed in E. coli by expressing enzymes for sucrose uptake and metabolism (sucrose permease, invertase, and d-fructokinase) in addition to the core glucaric acid pathway enzymes mdpi.comnih.gov. This approach yielded 1.42 g/L glucaric acid from sucrose mdpi.com.
Furthermore, researchers are investigating the use of more complex and abundant biomass-derived substrates like hemicellulose. In vitro multienzyme systems have been developed to produce glucaric acid from hemicellulose and hardwood xylan (B1165943) asm.orgresearchgate.netresearchgate.netasm.org.
Strategies for Enhancing Glucaric Acid Yields and Titers
Various strategies have been employed to improve glucaric acid yields and titers in microbial cell factories. Addressing the limitations of key enzymes, particularly MIOX, which is often rate-limiting due to low activity and stability, is critical asm.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netrroij.commit.edunih.govpnas.orgmit.edu.
One approach involves protein engineering of MIOX to enhance its activity and stability mit.edunih.govmit.edu. Fusion proteins, such as fusing MIOX with Udh, have been designed to improve enzyme activity and glucaric acid production asm.orgresearchgate.net. Integrating genes into high-copy-number sites in the genome, like the delta sequences in S. cerevisiae, can increase enzyme expression levels and product titers nih.govnih.govnih.gov.
Metabolic engineering strategies focus on optimizing the metabolic flux towards glucaric acid production. This includes regulating the supply of precursors like myo-inositol through the overexpression of genes involved in its synthesis (e.g., INM1, ITR1) and the downregulation of competing pathways (e.g., ZWF1, PGI) asm.orgresearchgate.netresearchgate.netmit.edunih.govmit.edu. Dynamic regulation strategies have also been implemented to modulate enzyme expression over the course of fermentation, redirecting carbon flux from central metabolism towards glucaric acid production pnas.orgucsb.edu.
Protein scaffolding techniques have been used to colocalize pathway enzymes, increasing their effective concentration and improving pathway throughput mit.eduresearchgate.net. For instance, scaffolding Ino1 and MIOX has shown significant improvements in glucaric acid titers researchgate.net. The use of tags like SUMO (small ubiquitin-related modifier) has been explored to enhance the solubility and stability of MIOX mit.edunih.gov.
Optimization of fermentation conditions, including fed-batch strategies and medium composition, is also crucial for achieving high titers asm.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Fed-batch fermentation in a 5-L bioreactor with an engineered S. cerevisiae strain achieved a glucaric acid titer of 15.6 g/L asm.orgresearchgate.netasm.org.
Here is a summary of some reported glucaric acid production titers in engineered microorganisms:
| Microorganism | Substrate(s) | Titer (g/L) | Reference |
| Escherichia coli | Glucose | 1.13 | asm.orgnih.gov |
| Escherichia coli | Glucose and glycerol | 5.35 | asm.org |
| Escherichia coli | myo-Inositol | 4.36 (shake flask) | nih.gov |
| Escherichia coli | myo-Inositol | 5.52 (5-L bioreactor) | nih.gov |
| Escherichia coli | Sucrose | 1.42 | mdpi.com |
| Escherichia coli K-12 | Glucose | ~2 | pnas.orgucsb.edu |
| Saccharomyces cerevisiae | Glucose + myo-Inositol | 1.6 | rroij.com |
| Saccharomyces cerevisiae | myo-Inositol | 6 | nih.govnih.gov |
| Saccharomyces cerevisiae | Glucose + myo-Inositol | 4.85 | nih.govnih.gov |
| Saccharomyces cerevisiae | Glucose | 15.6 (5-L bioreactor, fed-batch) | asm.orgresearchgate.netasm.org |
Cell-Free Enzymatic Systems for Glucaric Acid Synthesis
Cell-free enzymatic systems offer an alternative approach to glucaric acid synthesis, providing advantages such as greater control over reaction conditions, avoidance of cellular toxicity, and the ability to use enzymes from different organisms without genetic modification of a host cell mq.edu.aufrontiersin.orgscispace.commq.edu.au. These systems typically involve multi-enzyme cascades that convert a substrate to glucaric acid in vitro asm.orgresearchgate.netresearchgate.netmq.edu.aunih.govfrontiersin.orgacs.org.
Multi-enzyme Cascades and Cofactor Regeneration Systems
Cell-free glucaric acid synthesis relies on assembling a cascade of enzymes that catalyze the sequential conversion of a substrate through the pathway intermediates. For example, a cell-free system for glucaric acid production from sucrose utilized seven enzymes: sucrose phosphorylase (SP), phosphoglucomutase (PGM), myo-inositol-1-phosphate synthase (MIPS), myo-inositol monophosphatase (IMPase), MIOX, Udh, and NADH oxidase (NOX) asm.orgresearchgate.netresearchgate.netnih.govfrontiersin.org. This cascade converted sucrose to glucaric acid, with NOX included for cofactor regeneration nih.govfrontiersin.org.
Cofactor regeneration is a critical aspect of multi-enzyme cascades, as many enzymatic reactions require cofactors like NAD(P)H frontiersin.orgscispace.comresearchgate.netcsic.esmdpi.com. Integrating auxiliary enzymes that regenerate the spent cofactor using an inexpensive co-substrate helps to reduce the dependency on and cost of external cofactors frontiersin.orgscispace.com.
Cell-free systems have demonstrated the ability to produce glucaric acid from various substrates, including sucrose and glucose-1-phosphate asm.orgresearchgate.netresearchgate.netfrontiersin.org. A system using sucrose achieved a glucaric acid yield of 0.7 g/g sucrose, with a final concentration of 7.3 g/L nih.govfrontiersin.org. Another system starting from glucose-1-phosphate produced 14.1 mM glucaric acid using free enzymes frontiersin.org.
Immobilized Enzyme Systems for this compound Production
Immobilizing enzymes onto solid supports offers several benefits for cell-free systems, including improved enzyme stability, reusability, and easier separation from the reaction products mq.edu.aufrontiersin.orgmq.edu.aumdpi.comnih.govsavemyexams.comnih.govrnlkwc.ac.in. Immobilized enzyme systems can be implemented in continuous flow reactors, enhancing process efficiency savemyexams.comnih.gov.
An immobilized multienzyme system for glucaric acid production from glucose-1-phosphate achieved a titer of 1.7 g/L asm.orgresearchgate.netresearchgate.net. Another study reported a titer of 8.1 mM using immobilized enzymes in a two-pot reaction system with cofactor regeneration frontiersin.org. Researchers have explored immobilizing enzymes onto materials like zeolite, a low-cost silica-based material, for cell-free glucaric acid production mq.edu.au.
While enzyme immobilization offers advantages, challenges include potential loss of enzyme activity during the immobilization process and the need for specialized equipment savemyexams.comrnlkwc.ac.in. However, ongoing research aims to develop more efficient and stable immobilized enzyme systems for industrial-scale this compound production.
Dynamic Metabolic Engineering and Bioreactor Optimization
Dynamic metabolic engineering aims to rebalance (B12800153) cellular metabolic networks that can become unbalanced during the industrial-scale production of desirable products by microorganisms. nih.gov This approach is particularly advantageous for complex pathways that may interfere with host metabolism, involve branchpoints with promiscuous enzymes, or synthesize toxic intermediates or products. nih.gov Instead of static genetic modifications, dynamic strategies allow for control over when certain genes are expressed, enabling phases for biomass growth before switching to production or accumulating intermediates to drive specific reactions. nih.gov
Quorum Sensing-Based Control Systems for Metabolic Flux Redirection
Quorum sensing (QS) is a bacterial communication system that controls cell-density dependent processes and has been applied in synthetic biology for inducing recombinant proteins and controlling cell populations. nih.gov In the context of this compound production, a pathway-independent quorum sensing system has been utilized to dynamically downregulate glycolytic flux. pnas.orgpnas.orgnih.govpnas.org This redirection of carbon flux from glycolysis towards the heterologous this compound production pathway effectively switches cells from a "growth" mode to a "production" mode. pnas.orgpnas.orgpnas.org The Esa QS system from Pantoea stewartii has been used to create circuits in Escherichia coli that can autonomously switch off gene expression at specific times and cell densities. nih.govmit.edu By modulating the expression of the AHL synthase, the production rate of the quorum sensing molecule AHL can be varied, allowing for control over the switching time. mit.edu This approach has demonstrated significant increases in this compound titers. nih.govmit.edu
Layered Dynamic Regulation Strategies
While single dynamic regulation strategies have been employed, layering multiple orthogonal and tunable dynamic regulation strategies can further enhance the production of D-glucaric acid. pnas.orgpnas.orgpnas.orgnih.gov One such layered approach combines a pathway-independent quorum sensing system with a pathway-dependent biosensor. pnas.orgpnas.orgpnas.orgnih.govnih.gov The quorum sensing system dynamically downregulates glycolysis to redirect carbon flux towards this compound production. pnas.orgpnas.orgpnas.orgnih.govnih.gov Simultaneously, a biosensor responsive to myo-inositol (MI), an intermediate in the this compound pathway, is used to induce the expression of a downstream enzyme (Miox) as MI accumulates. pnas.orgpnas.orgmit.edupnas.orgnih.govnih.gov This layered strategy has shown a significant increase in glucaric acid titer compared to using either strategy in isolation. pnas.orgpnas.orgpnas.orgnih.gov Studies have reported that this dual-regulation approach resulted in glucaric acid titers of nearly 2 g/L in Escherichia coli K-12 strains, representing the highest titers reported in these strains at the time. pnas.orgpnas.orgmit.edupnas.orgmit.edunih.gov
Bioreactor optimization also plays a role in improving this compound production, with factors such as aeration, feeding strategies (e.g., glucose/myo-inositol feeding), media composition, and induction conditions being important considerations for achieving higher titers and lower production costs. mit.edunih.gov Fed-batch fermentation in bioreactors has demonstrated increased glucaric acid titers compared to shake flask cultures. nih.govmdpi.com
This compound Derivatives in Molecular Imaging
This compound-based molecular imaging probes have been developed and investigated for their potential in medical imaging, particularly for detecting necrotic tissues and certain tumors. researchgate.netresearchgate.netresearchgate.net
Radiotracer Development: [99mTc]this compound and [18F]this compound
Two prominent this compound-based radiotracers are [99mTc]this compound and [18F]this compound (also referred to as 18F-FGA). researchgate.netresearchgate.netresearchgate.netnih.gov [99mTc]this compound has been extensively studied as a SPECT imaging agent, particularly for the early detection of myocardial infarction and evaluating tissue viability. snmjournals.orgresearchgate.netresearchgate.netnih.govnih.gov [18F]this compound is a more recently developed alternative for PET imaging, offering potential advantages over [99mTc]this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net Both radiotracers have demonstrated infarct/necrosis-avid properties, meaning they accumulate in damaged or dead tissue. researchgate.netresearchgate.netresearchgate.net
Mechanisms of Tracer Localization in Necrotic Tissues (e.g., Histone Binding)
The mechanism by which [99mTc]this compound localizes in acute necrotic tissues is largely attributed to its binding to positively charged histones. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net In irreversibly damaged cells, the disruption of cell and nuclear membranes exposes these histones, allowing the negatively charged [99mTc]this compound to bind to them electrostatically. researchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net This binding to exposed histones in the nucleus of damaged myocytes is considered a key factor in the avidity of [99mTc]this compound for necrotic myocardium. researchgate.netresearchgate.net While histone binding is a proposed mechanism, some research indicates that the molecular basis of this compound uptake in infarct remains under investigation, and there is not a complete consensus on the exact mechanism or molecular target in necrotic cells. nih.gov Another study suggests that fibronectin, which accumulates in injured cardiac tissue, might be a likely target of this compound analogs in necrotic myocardial cells. nih.gov
Mechanisms of Tumor-Seeking Properties (e.g., Glucose Transporter 5 Expression)
In addition to its avidity for necrotic tissue, [99mTc]this compound has also shown tumor-seeking properties. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The mechanism behind this tumor localization is closely related to the expression of glucose transporter 5 (GLUT5). researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov GLUT5 is a facilitated fructose (B13574) transporter, and studies suggest that [99mTc]this compound uptake in certain tumor cells is mediated by this transporter. researchgate.netresearchgate.netnih.govnih.gov High levels of GLUT5 expression have been observed in various cancers, including breast cancer and non-small cell lung cancer (NSCLC). researchgate.netnih.govnih.govnih.gov In vitro cellular binding assays have indicated that [99mTc]this compound uptake is dependent on GLUT5 transporter. researchgate.netnih.govnih.gov Competition assays with fructose have shown a decrease in [99mTc]this compound uptake, further supporting the role of GLUT5 in its transport into tumor cells. researchgate.netnih.govnih.gov Therefore, [99mTc]this compound may serve as a SPECT molecular probe for the noninvasive detection of certain tumors that express high levels of the GLUT5 transporter. researchgate.netnih.gov
| Compound Name | PubChem CID |
|---|---|
| This compound | 5288393 nih.gov |
| [99mTc]this compound | 129651638 nih.gov |
| [18F]this compound | Not available |
| Histone | 16200606 nih.gov, 127021050 nih.gov, 312 disprot.org, 485 (General Histone/Histone H3 fragments) |
| Glucose Transporter 5 | Not available |
| Glucaric Acid | 33037 nih.govlipidmaps.org |
| myo-inositol | 892 nih.gov |
| myo-inositol oxygenase | Not available |
| uronate dehydrogenase | Not available |
| Fibronectin | 140705728 |
This compound: Biotechnological Production and Molecular Imaging Applications
This compound, a six-carbon dicarboxylic acid, is a ubiquitous compound found in nature and a product of mammalian metabolism. nih.govwikipedia.orgsnmjournals.orgresearchgate.netresearchgate.net Its significance extends beyond its natural occurrence, with growing interest in its applications within biotechnology and as a key component in molecular imaging probes. researchgate.netresearchgate.netresearchgate.net
Biotechnological Applications and Synthetic Biology of Glucarate
Dynamic Metabolic Engineering and Bioreactor Optimization
Dynamic metabolic engineering addresses the challenge of unbalanced metabolic networks that can arise during large-scale microbial production. nih.gov This approach is particularly beneficial for complex biosynthetic routes that might interfere with the host organism's core metabolism, involve enzymes with broad substrate specificity at branchpoints, or lead to the accumulation of toxic intermediates or products. nih.gov Unlike static genetic modifications, dynamic strategies enable precise control over gene expression timing, allowing for distinct phases of cell growth followed by product synthesis, or the controlled accumulation of intermediates to favor specific reaction pathways. nih.gov
Quorum Sensing-Based Control Systems for Metabolic Flux Redirection
Quorum sensing (QS), a system bacteria use for cell-density-dependent communication, has been adapted in synthetic biology to control processes like recombinant protein induction and population dynamics. nih.gov For glucarate production, a pathway-independent quorum sensing system has been successfully employed to dynamically reduce the flux through glycolysis. pnas.orgpnas.orgnih.govpnas.org This strategic redirection of carbon flow from the central metabolic pathway towards the heterologous this compound synthesis route effectively transitions the cells from a state focused on growth to one centered on production. pnas.orgpnas.orgpnas.org The Esa QS system from Pantoea stewartii has been utilized to engineer Escherichia coli strains with circuits capable of autonomously switching off target gene expression at predetermined cell densities or times. nih.govmit.edu By adjusting the expression level of the AHL synthase, the production rate of the quorum sensing molecule AHL can be manipulated, thereby controlling the timing of this metabolic switch. mit.edu This approach has led to substantial increases in this compound titers. nih.govmit.edu
Layered Dynamic Regulation Strategies
While individual dynamic regulation strategies offer significant improvements, layering multiple orthogonal and tunable dynamic control mechanisms can further enhance D-glucaric acid production efficiency. pnas.orgpnas.orgpnas.orgnih.gov A notable layered strategy combines a pathway-independent quorum sensing system with a pathway-dependent biosensor. pnas.orgpnas.orgpnas.orgnih.govnih.gov The quorum sensing component reduces glycolytic flux to channel carbon towards this compound synthesis. pnas.orgpnas.orgpnas.orgnih.govnih.gov Concurrently, a biosensor that responds to the accumulation of myo-inositol (MI), an intermediate in the this compound pathway, triggers the expression of a downstream enzyme (Miox). pnas.orgpnas.orgmit.edupnas.orgnih.govnih.gov This synergistic layered approach has demonstrated a marked increase in glucaric acid titer compared to the application of either strategy in isolation. pnas.orgpnas.orgpnas.orgnih.gov Research indicates that this dual-regulation system achieved this compound titers approaching 2 g/L in Escherichia coli K-12 strains, representing the highest reported titers in these strains at the time of the studies. pnas.orgpnas.orgmit.edupnas.orgmit.edunih.gov
Optimization of bioreactor conditions is also crucial for maximizing this compound production. Factors such as aeration rates, nutrient feeding strategies (including glucose and myo-inositol), media composition, and induction protocols are vital for achieving higher product concentrations and reducing production costs. mit.edunih.gov Studies employing fed-batch fermentation in bioreactors have shown improved glucaric acid titers compared to shake flask cultures. nih.govmdpi.com
| Strain/System | Regulation Strategy | This compound Titer (g/L) | Reference |
|---|---|---|---|
| E. coli K-12 (dual-regulation strain) | Layered (Quorum Sensing + MI Biosensor) | ~2.0 | pnas.orgpnas.orgpnas.org |
| E. coli K-12 (Quorum Sensing only) | Pathway-independent Quorum Sensing | >0.8 | nih.govmit.edu |
| E. coli K-12 (MI Biosensor only) | Pathway-dependent MI Biosensor | 2.5-fold increase (vs static) | pnas.orgpnas.orgpnas.orgnih.gov |
| Saccharomyces cerevisiae GA-ZII (5-L bioreactor) | Fed-batch fermentation, enzyme fusion, metabolic strategies | 15.6 | |
| E. coli BL21 (DE3) (30 L tank) | Fed-batch fermentation, Udh expression optimization | 5.24 ± 0.015 | mdpi.com |
This compound Derivatives in Molecular Imaging
This compound derivatives have emerged as promising molecular imaging probes, particularly for the visualization of necrotic tissues and certain types of tumors. researchgate.netresearchgate.netresearchgate.net
Radiotracer Development: [99mTc]this compound and [18F]this compound
Two key this compound-based radiotracers are [99mTc]this compound and [18F]this compound (also known as 18F-FGA). researchgate.netresearchgate.netresearchgate.netnih.gov [99mTc]this compound has been extensively investigated as a SPECT imaging agent, demonstrating utility in the early detection of myocardial infarction and assessing tissue viability. snmjournals.orgresearchgate.netresearchgate.netnih.govnih.gov [18F]this compound represents a newer development for PET imaging and may offer advantages over [99mTc]this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net Both radiotracers exhibit infarct/necrosis-avid properties, meaning they selectively accumulate in damaged or dead cells. researchgate.netresearchgate.netresearchgate.net
Mechanisms of Tracer Localization in Necrotic Tissues (e.g., Histone Binding)
The accumulation of [99mTc]this compound in acute necrotic tissues is primarily attributed to its binding with positively charged histones. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net In cells undergoing irreversible damage, the integrity of the cell and nuclear membranes is compromised, exposing histones. researchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net The negatively charged [99mTc]this compound is then thought to bind electrostatically to these exposed histones within the nucleus. researchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netjcancer.orgresearchgate.netresearchgate.net This interaction with exposed histones in damaged myocytes is considered a significant factor in the observed avidity of [99mTc]this compound for necrotic myocardium. researchgate.netresearchgate.net However, the precise molecular basis for this compound uptake in infarcted tissue is still under investigation, and there is ongoing research to fully elucidate the mechanisms and specific molecular targets in necrotic cells. nih.gov Some studies have also suggested that fibronectin, a protein known to accumulate in injured cardiac tissue, might be a potential target for this compound analogs in necrotic myocardial cells. nih.gov
Mechanisms of Tumor-Seeking Properties (e.g., Glucose Transporter 5 Expression)
6.4. Enzymatic and Whole-Cell Biocatalysis for this compound Production and Derivatization 6.4.4. Development of Novel this compound-Based Probes
The development of novel probes based on this compound has emerged as a significant area within biotechnology and synthetic biology, primarily for applications in molecular imaging and as genetically encoded biosensors for metabolic engineering. These probes leverage the unique chemical structure of this compound to achieve specificity in various biological contexts.
One prominent area of development involves this compound-based molecular imaging probes, particularly those labeled with radioisotopes. [99mTc]this compound and [18F]this compound are examples of such probes that have been developed and investigated. Current time information in Vijayawada, IN.nih.gov These radiolabeled this compound derivatives have demonstrated potential as imaging agents with infarct/necrosis-avid and tumor-seeking properties. Current time information in Vijayawada, IN.nih.gov Research into the mechanism by which [99mTc]this compound localizes in acute necrotic tissues suggests it is largely due to its binding to positively charged histones that become accessible following cellular and nuclear membrane disruption. Current time information in Vijayawada, IN.nih.gov Its tumor-seeking mechanism has been linked to glucose transporter 5 expression. Current time information in Vijayawada, IN.nih.gov The development of [18F]this compound provides an alternative probe for positron emission tomography (PET) imaging, potentially offering advantages over [99mTc]this compound. Current time information in Vijayawada, IN.nih.gov
In the field of synthetic biology and metabolic engineering, genetically encoded biosensors based on this compound have been developed to enable real-time monitoring of intracellular this compound production. nih.govnih.govgoogleapis.compsu.edunih.gov These biosensors typically utilize transcription factors that are responsive to the intracellular concentration of this compound. nih.govnih.govgoogleapis.compsu.edunih.gov Upon binding to this compound, the transcription factor undergoes a conformational change that affects the expression of a reporter protein, such as green fluorescent protein (GFP), providing a fluorescent readout proportional to the this compound concentration. nih.govgoogleapis.comnih.gov
The development of these biosensors is crucial for optimizing microbial strains engineered for this compound biosynthesis. nih.govnih.govgoogleapis.comnih.gov By coupling the this compound biosynthesis pathway with a genetically encoded biosensor in a host organism like Escherichia coli, researchers can monitor product formation in real-time without labor-intensive analytical methods. nih.govpsu.edunih.gov This allows for high-throughput screening of genetic variants and rapid evaluation of different culture conditions to enhance this compound titers. nih.govnih.govgoogleapis.comnih.gov
Detailed research findings on genetically encoded this compound biosensors highlight their operational characteristics, including detection limits and dynamic range. Studies have shown that these transcription factor-based biosensors can provide a fluorescent response that correlates with this compound levels, enabling the differentiation of strains with varying production capabilities. googleapis.compsu.edu For instance, one study indicated an upper limit of detection for a this compound biosensor at approximately 15 mM. psu.edu The development process involves characterizing the relationship between inducer (this compound) concentration and reporter protein expression, as well as evaluating the sensor's specificity and response kinetics. googleapis.com
The application of these biosensors has facilitated the identification of process parameters and genetic modifications that lead to improved this compound production in engineered microorganisms. nih.govnih.gov
| Biosensor Type | Detection Mechanism | Reporter Signal | Typical Application | Detection Range (Example) |
| Genetically Encoded (Transcription Factor-Based) | This compound binding to transcription factor | Fluorescence (e.g., GFP) | Real-time monitoring of microbial this compound production | Up to ~15 mM psu.edu |
Future Directions and Research Frontiers in Glucarate Studies
Unraveling Novel Glucarate Metabolic and Signaling Pathways
Future research aims to fully elucidate the intricate metabolic pathways involving this compound. This includes identifying all enzymes and transporters involved in its synthesis, degradation, and transport within different tissues and organisms. Understanding how this compound levels are regulated and how it integrates into broader metabolic networks, such as glucose metabolism, is a critical area of focus. frontiersin.org Additionally, researchers are working to identify signaling pathways that are modulated by this compound or its derivatives. This could involve investigating how this compound interacts with cellular receptors or influences intracellular signaling cascades, potentially revealing novel mechanisms of action. Studies using computational systems biology approaches are already being employed to understand the effects of D-glucaric acid on liver detoxification pathways, including its influence on ROS production, deconjugation, hepatocyte apoptosis, and β-glucuronidase synthesis. researchgate.net These computational models can quantitatively predict the effects of this compound on these mechanisms. researchgate.net
Advanced Omics Approaches in this compound Research (e.g., Metabolomics, Proteomics)
The application of advanced omics technologies is crucial for a comprehensive understanding of this compound. Metabolomics, which involves the large-scale study of metabolites, can provide detailed insights into how this compound levels change in response to various physiological or pathological conditions and how it affects other metabolic pathways. frontiersin.orgmdpi.comnih.gov Proteomics, the study of proteins, can help identify enzymes involved in this compound metabolism or proteins that interact with this compound. mdpi.com Integrating data from metabolomics, proteomics, and other omics approaches like transcriptomics and genomics can provide a systems-level view of this compound's impact on biological systems. nih.govcmbio.io This integrated approach can reveal complex interactions and regulatory networks that are not apparent from studying individual components. nih.gov Metabolomics has already been used to show that oral administration of certain compounds can significantly increase plasma this compound levels. nih.gov
Exploring this compound's Role in Inter-Kingdom Interactions (Host-Microbe)
The interaction between host organisms and their associated microbes is a rapidly growing area of research, and this compound is emerging as a potential player in these complex relationships. The gut microbiome, in particular, can influence the metabolism of various compounds, including those derived from diet. frontiersin.org Research is exploring how gut microbes metabolize this compound and how this microbial metabolism might impact host health. Conversely, the host's metabolic state, influenced by compounds like this compound, could also affect the composition and activity of the microbiome. frontierspartnerships.org Understanding these inter-kingdom interactions could reveal novel ways to modulate the microbiome for therapeutic purposes or to understand the impact of microbial metabolism on this compound availability and function in the host. frontierspartnerships.orgrki.deasm.org
Development of Novel Biotechnological Platforms for this compound and Derivatives
Current production methods for this compound and its derivatives may face limitations in terms of cost-effectiveness and environmental impact. mdpi.com Future research is focused on developing novel biotechnological platforms for sustainable and efficient production. This includes metabolic engineering of microorganisms, such as Escherichia coli and Pichia pastoris, to enhance their ability to synthesize glucaric acid from renewable resources like glucose or sucrose (B13894). mdpi.comresearchgate.netasm.org Efforts are being made to optimize synthetic pathways, improve enzyme activity and stability (e.g., myo-inositol oxygenase - MIOX), and enhance product yield through genetic modifications and fermentation process optimization. mdpi.comresearchgate.netmit.edu The development of in vitro cell-free biocatalysis is also being explored as an alternative production method. researchgate.net These advancements aim to make this compound and its derivatives more accessible for various applications, including as platform chemicals for producing biodegradable materials and other high-value compounds. researchgate.netacs.org
Integration of Computational and Experimental Methodologies for Systems-Level Understanding
A comprehensive understanding of this compound's roles requires the integration of computational and experimental methodologies. Computational approaches, such as systems biology modeling, can simulate complex biological networks and predict the effects of changes in this compound metabolism or signaling. researchgate.netnih.govoup.com These models can be built using data from omics studies and existing biological knowledge. nih.govoup.com Experimental validation of computational predictions is then essential to refine the models and confirm biological insights. nih.govplos.org This iterative process of computational modeling and experimental testing allows researchers to gain a deeper, systems-level understanding of how this compound functions within the intricate biological landscape. researchgate.netplos.org This integrated approach is becoming increasingly important for unraveling the complexity of biological systems and identifying potential therapeutic targets or biotechnological applications related to this compound. plos.orgmit.edu
Q & A
Q. What methodologies are recommended for detecting and quantifying glucarate in biological systems?
To detect this compound in biological samples, researchers often employ radiolabeled isotopes such as 99mTc-glucarate combined with single-photon emission computed tomography (SPECT) imaging. This allows real-time tracking of this compound accumulation in necrotic tissues, such as tumors or ischemic myocardium . For in vitro quantification, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are preferred due to their high sensitivity and specificity. These methods require calibration with pure this compound standards and validation using spiked biological matrices to account for interference .
Q. How can this compound derivatives be synthesized and characterized for experimental use?
this compound derivatives (e.g., calcium or potassium salts) are synthesized via enzymatic oxidation of myo-inositol using myo-inositol oxygenase (MIOX) and glucuronate dehydrogenase (Udh). Post-synthesis purification involves ion-exchange chromatography to isolate the desired salt form. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and thermogravimetric analysis (TGA) to assess stability under varying temperatures and humidity .
Q. What experimental designs are critical for studying this compound’s role in cellular metabolism?
Controlled in vitro models using cancer cell lines (e.g., non-small cell lung cancer) or ischemia-reperfusion injury models in rodents are common. Key parameters include:
- Dose-response curves to determine this compound’s efficacy in modulating cellular pathways.
- Time-course experiments to track uptake kinetics.
- Use of metabolic inhibitors (e.g., GLUT transporter blockers) to elucidate uptake mechanisms. Ensure reproducibility by standardizing cell culture conditions and validating necrosis/apoptosis markers (e.g., Annexin V/PI staining) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s specificity for necrotic versus apoptotic cells be resolved?
Contradictions in uptake mechanisms may arise from differences in cell death models (e.g., chemically induced necrosis vs. radiation-induced apoptosis). To address this:
- Conduct comparative studies using dual-tracer imaging (e.g., 99mTc-glucarate with 18F-FDG) to differentiate metabolic activity in necrotic vs. apoptotic regions.
- Employ knockout models of putative this compound transporters (e.g., GLUT-5) to validate binding specificity.
- Use autoradiography coupled with immunohistochemistry to correlate this compound uptake with histopathological confirmation of cell death type .
Q. What strategies optimize this compound production in microbial systems for large-scale research applications?
Metabolic engineering in E. coli or S. cerevisiae involves:
- Enzyme library screening : Test MIOX orthologs from diverse organisms (e.g., mice, humans) for higher catalytic efficiency using biosensors like CdaR, which fluoresces proportionally to intracellular this compound levels.
- Cofactor balancing : Overexpress NAD+-regenerating enzymes to sustain Udh activity.
- Fermentation optimization : Adjust pH, temperature, and substrate feeding rates to minimize byproducts (e.g., glucuronate). Monitor titers via LC-MS/MS .
Q. How does this compound interact with molecular transporters in different tissues, and how can this be experimentally validated?
Proposed workflows include:
- Competitive inhibition assays : Incubate cells with radiolabeled this compound and excess unlabeled substrates (e.g., glucose, fructose) to identify competitive transporters.
- Proteomic profiling : Use affinity chromatography to isolate this compound-binding proteins from tissue lysates, followed by mass spectrometry for identification.
- In silico docking studies : Model this compound’s binding affinity to GLUT isoforms using molecular dynamics simulations .
Methodological Considerations
- Data Reliability : Include negative controls (e.g., heat-inactivated enzymes in synthesis studies) and triplicate measurements to ensure statistical robustness .
- Reproducibility : Document detailed protocols for this compound preparation, including buffer composition (e.g., sodium bicarbonate in 99mTc-glucarate kits) and quality control steps (e.g., radiochemical purity >95%) .
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